molecular formula C18H16N4O2S B2975477 N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941984-76-5

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2975477
CAS No.: 941984-76-5
M. Wt: 352.41
InChI Key: FUWOAOHKCIUKIC-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a benzamide group at position 2 and a pyridin-3-ylmethylaminoethyl ketone moiety at position 2. This structure combines aromatic heterocycles (thiazole and pyridine) with amide and ketone functionalities, making it a candidate for diverse biological interactions, particularly in kinase inhibition or neurological targets .

Properties

IUPAC Name

N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(20-11-13-5-4-8-19-10-13)9-15-12-25-18(21-15)22-17(24)14-6-2-1-3-7-14/h1-8,10,12H,9,11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWOAOHKCIUKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that similar compounds bind with high affinity to their targets, which could suggest that this compound also interacts strongly with its targets, leading to changes in their function.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects.

Comparison with Similar Compounds

Core Structural Features

The compound shares structural motifs with several benzamide-thiazole derivatives (Table 1):

Compound Name/ID Key Substituents Molecular Formula Notable Features
Target Compound Pyridin-3-ylmethylaminoethyl, benzamide C₁₉H₁₇N₅O₂S Dual heterocyclic (thiazole, pyridine)
Nitazoxanide () 5-Nitrothiazole, acetoxybenzamide C₁₂H₉N₃O₅S Antiparasitic drug; nitro group enhances activity
4d () 3,4-Dichlorobenzamide, morpholinomethyl C₂₁H₂₀Cl₂N₄O₂S Chlorinated aromatic; morpholine improves solubility
Compound 28 () Benzo[d]thiazol-2-yl, trifluoromethyl, triazole C₃₃H₂₆F₃N₇O₃S₂ Fluorinated groups enhance metabolic stability
Compound 5 () Sulfamoyl, phenylthiazol-2-yl C₂₅H₂₀N₆O₄S₂ Sulfonamide linker for hydrogen bonding

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyridine group (vs. morpholine in 4d or benzo[d]thiazole in 28) may influence target specificity, particularly in CNS applications .
  • Substituent Effects: Chlorine (4d) and trifluoromethyl (28) groups enhance lipophilicity and binding affinity, whereas the pyridinylmethylamino group in the target compound could improve water solubility .

Physicochemical Properties

Available data for analogous compounds (Table 2):

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Trends
Target Compound Not reported 387.44 Moderate (amide/pyridine)
Nitazoxanide 200–201 (decomp.) 307.28 Low (nitro group)
4d () ~150–160 467.38 Moderate (morpholine)
Compound 28 () 210–212 (decomp.) 732.72 Low (fluorinated groups)
Compound 5 () Not reported 556.65 Low (sulfonamide)

Key Observations :

  • The target compound’s lack of bulky substituents (e.g., trifluoromethyl or sulfamoyl) suggests a balance between solubility and membrane permeability.
  • Pyridine and amide groups may facilitate hydrogen bonding, critical for target engagement .

Mechanistic Insights :

  • The pyridinylmethylamino group may enhance blood-brain barrier penetration compared to morpholine (4d) or sulfamoyl (5) groups .
  • Fluorinated analogs (e.g., 28) exhibit prolonged half-lives but may face metabolic challenges .

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